molecular formula C11H13N3O B14308690 2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine CAS No. 113520-19-7

2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B14308690
CAS No.: 113520-19-7
M. Wt: 203.24 g/mol
InChI Key: FENJCJALMPYFKJ-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features a piperidine ring fused to an oxazolo-pyridine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine with oxazolo-pyridine derivatives in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring with an oxazolo-pyridine scaffold makes it a versatile compound for various applications in medicinal chemistry and drug discovery .

Properties

CAS No.

113520-19-7

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-piperidin-1-yl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C11H13N3O/c1-2-7-14(8-3-1)11-13-10-9(15-11)5-4-6-12-10/h4-6H,1-3,7-8H2

InChI Key

FENJCJALMPYFKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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